2,5-Difluoromandelic acid
Overview
Description
“2,5-Difluoromandelic acid” is an organic compound with the chemical formula C8H6F2O3 . It is part of a collection of rare and unique chemicals often used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2,5-Difluoromandelic acid” is represented by the linear formula C8H6F2O3 . It has a molecular weight of 188.132 .
Physical And Chemical Properties Analysis
“2,5-Difluoromandelic acid” has a predicted density of 1.522±0.06 g/cm3, a melting point of 110-112°C, and a predicted boiling point of 310.1±37.0 °C . Its pKa is predicted to be 3.17±0.10 .
Scientific Research Applications
Efficient Whole-Cell Biotransformation
2,5-Furandicarboxylic acid (FDCA), derived from 2,5-Difluoromandelic acid, can be efficiently produced through whole-cell biotransformation. This process involves using genetically modified bacteria like Pseudomonas putida to convert 5-(hydroxymethyl)furfural (HMF) into FDCA, a bio-based platform chemical with potential applications as a sustainable substitute for terephthalate in polyesters (Koopman, Wierckx, de Winde, & Ruijssenaars, 2010).
Biocatalytic Production of FDCA
The biocatalytic synthesis of FDCA from various chemicals, such as 2-furoic acid and 5-methoxymethylfurfural, is an area of growing interest. Biocatalysis, involving enzymatic and whole-cell catalysis, offers advantages like mild reaction conditions, cost-effectiveness, high selectivity, and environmental friendliness (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
Advances in Catalytic Production for Polyester Monomer
FDCA is being explored as a potential replacement for terephthalic acid in the production of polyesters like poly(ethylene terephthalate) (PET). Catalytic pathways for synthesizing FDCA from lignocellulosic biomass or its downstream products are under investigation to develop biomass-based polyesters as alternatives to petroleum-based ones (Zhang, Li, Tang, Lin, & Long, 2015).
Copper-Based Catalytic Anodes in FDCA Production
Electrochemical oxidation of HMF to FDCA using copper-based catalytic anodes is a novel approach. This method highlights the use of one of the cheapest transition metals, copper, for FDCA production from biomass-derived HMF (Nam, Taitt, & Choi, 2018).
Platinum-Based Catalysts for HMF Oxidation
Platinum nanoparticles on cerium coordination polymers have shown promise in the selective oxidation of HMF into FDCA, with high yields and reusability, underlining the role of novel catalysts in efficient HMF to FDCA conversion (Gong, Zheng, & Ji, 2017).
Novel Biosynthesis Route from Biomass-Derived HMF
A novel enzymatic cascade reaction process has been introduced for the biosynthesis of FDCA from biomass-derived HMF, using a combination of enzymes like 5-hydroxymethylfurfural oxidase (HMFO) and lipase. This process aims at constructing a green biorefinery route for bulk FDCA production from biomass (Wu, Liu, Tan, Zhang, & Yin, 2020).
Safety And Hazards
“2,5-Difluoromandelic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and avoid contact with skin and eyes . Protective equipment and face protection should be worn when handling this compound .
properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKDMCCMCSATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343274 | |
Record name | 2,5-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoromandelic acid | |
CAS RN |
207853-61-0 | |
Record name | 2,5-Difluoro-α-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207853-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207853-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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